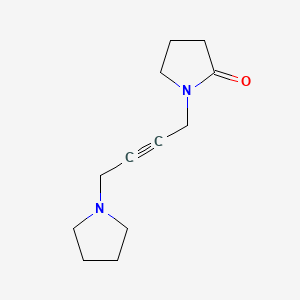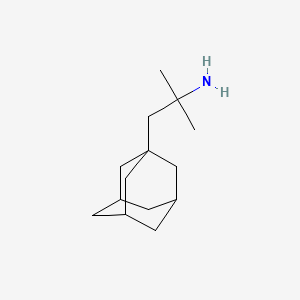
Oxotremorine
Übersicht
Beschreibung
Oxotremorin ist eine chemische Verbindung, die als selektiver Agonist des muskarinischen Acetylcholinrezeptors wirkt. Es ist bekannt, dass es Wirkungen wie Ataxie, Tremor und Spastik erzeugt, die den Symptomen ähneln, die bei Parkinsonismus beobachtet werden . Aufgrund dieser Eigenschaften ist Oxotremorin zu einem wertvollen Forschungswerkzeug in experimentellen Studien geworden, die darauf abzielen, effektivere Anti-Parkinson-Medikamente zu entwickeln .
Vorbereitungsmethoden
Die Synthese von Oxotremorin umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Pyrrolidin-1-ylbut-2-yn-1-ylamin mit Pyrrolidin-2-on unter bestimmten Reaktionsbedingungen . Die industriellen Produktionsmethoden für Oxotremorin sind nicht allgemein dokumentiert, aber die Laborsynthese beinhaltet typischerweise die Verwendung von Standardtechniken der organischen Synthese.
Analyse Chemischer Reaktionen
Oxotremorin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxotremorin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur von Oxotremorin verändern und zu verschiedenen reduzierten Formen führen.
Substitution: Substitutionsreaktionen, an denen Oxotremorin beteiligt ist, können mit verschiedenen Reagenzien erfolgen, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Oxotremorin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von muskarinischen Acetylcholinrezeptoren und deren Agonisten zu untersuchen.
Biologie: Oxotremorin wird in Studien eingesetzt, die die Auswirkungen der Aktivierung von muskarinischen Rezeptoren auf zelluläre Prozesse untersuchen.
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, trägt die Rolle von Oxotremorin in der Forschung zur Entwicklung neuer Therapeutika bei.
Wirkmechanismus
Oxotremorin entfaltet seine Wirkung durch selektive Bindung an muskarinische Acetylcholinrezeptoren, die eine Art von G-Protein-gekoppelten Rezeptoren sind. Nach der Bindung aktiviert Oxotremorin diese Rezeptoren, was zu einer Kaskade von intrazellulären Signalereignissen führt. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter die Modulation der Neurotransmitterfreisetzung und Veränderungen des Membranpotentials .
Wissenschaftliche Forschungsanwendungen
Oxotremorine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of muscarinic acetylcholine receptors and their agonists.
Biology: this compound is employed in studies investigating the effects of muscarinic receptor activation on cellular processes.
Industry: While its industrial applications are limited, this compound’s role in research contributes to the development of new therapeutic agents.
Wirkmechanismus
Oxotremorine exerts its effects by selectively binding to muscarinic acetylcholine receptors, which are a type of G protein-coupled receptor. Upon binding, this compound activates these receptors, leading to a cascade of intracellular signaling events. This activation results in various physiological effects, including modulation of neurotransmitter release and changes in membrane potential .
Vergleich Mit ähnlichen Verbindungen
Oxotremorin ist einzigartig in seiner selektiven agonistischen Aktivität gegenüber muskarinischen Acetylcholinrezeptoren. Ähnliche Verbindungen sind:
Tremorin: Ein weiterer Agonist des muskarinischen Rezeptors mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur.
Oxotremorin-M: Ein nicht-selektiver Agonist des muskarinischen Acetylcholinrezeptors mit neuroprotektiven und antioxidativen Eigenschaften.
Die Spezifität und Potenz von Oxotremorin machen es im Vergleich zu diesen ähnlichen Verbindungen zu einem wertvollen Werkzeug in der Forschung.
Eigenschaften
IUPAC Name |
1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDOPYMFZBJHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220252 | |
| Record name | Oxotremorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-22-4 | |
| Record name | Oxotremorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxotremorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxotremorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxotremorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(pyrrolidin-1-yl)but-2-ynyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOTREMORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RY0UWH1JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















